molecular formula C10H11F3O3S B14424201 3-(Propan-2-yl)phenyl trifluoromethanesulfonate CAS No. 80841-09-4

3-(Propan-2-yl)phenyl trifluoromethanesulfonate

Cat. No.: B14424201
CAS No.: 80841-09-4
M. Wt: 268.25 g/mol
InChI Key: MDZUBIFFXUJCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is a triflate ester, which means it contains the trifluoromethanesulfonate group (–SO3CF3) attached to a phenyl ring substituted with an isopropyl group at the meta position. This compound is known for its utility in organic synthesis, particularly in the field of trifluoromethylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Propan-2-yl)phenyl trifluoromethanesulfonate can be synthesized through the reaction of 3-(Propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:

3-(Propan-2-yl)phenol+Trifluoromethanesulfonic anhydride3-(Propan-2-yl)phenyl trifluoromethanesulfonate+By-products\text{3-(Propan-2-yl)phenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 3-(Propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→3-(Propan-2-yl)phenyl trifluoromethanesulfonate+By-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)phenyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the triflate group, which is a good leaving group. Some common reactions include:

    Nucleophilic Aromatic Substitution (S_NAr): The triflate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Palladium-Catalyzed Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium-based catalysts for cross-coupling reactions

    Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-(Propan-2-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:

    Biology: Utilized in the modification of biomolecules to study their function and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals containing trifluoromethyl groups.

    Industry: Employed in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl trifluoromethanesulfonate
  • 4-Cyano-2-(propan-2-yl)phenyl trifluoromethanesulfonate
  • Trifluoromethanesulfonic acid [2-[(3-fluorophenyl)-di(propan-2-yl)silyl]phenyl] ester

Uniqueness

3-(Propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the isopropyl group at the meta position, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can be advantageous in specific synthetic applications where steric hindrance or electronic effects play a crucial role.

Properties

CAS No.

80841-09-4

Molecular Formula

C10H11F3O3S

Molecular Weight

268.25 g/mol

IUPAC Name

(3-propan-2-ylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O3S/c1-7(2)8-4-3-5-9(6-8)16-17(14,15)10(11,12)13/h3-7H,1-2H3

InChI Key

MDZUBIFFXUJCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.